(r)-a-(Fmoc-amino)cyclobutaneacetic acid

Catalog No.
S8382601
CAS No.
923012-41-3
M.F
C21H21NO4
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(r)-a-(Fmoc-amino)cyclobutaneacetic acid

CAS Number

923012-41-3

Product Name

(r)-a-(Fmoc-amino)cyclobutaneacetic acid

IUPAC Name

(2R)-2-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C21H21NO4/c23-20(24)19(13-6-5-7-13)22-21(25)26-12-18-16-10-3-1-8-14(16)15-9-2-4-11-17(15)18/h1-4,8-11,13,18-19H,5-7,12H2,(H,22,25)(H,23,24)/t19-/m1/s1

InChI Key

TXLUWFPQLXODBP-LJQANCHMSA-N

SMILES

C1CC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1CC(C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

(R)-a-(Fmoc-amino)cyclobutaneacetic acid (CAS 923012-41-3), commercially designated as Fmoc-D-cyclobutylglycine, is a sterically demanding, unnatural D-amino acid building block utilized primarily in solid-phase peptide synthesis (SPPS). Featuring a cyclobutane ring directly attached to the alpha-carbon, this precursor is engineered to introduce rigid backbone conformational constraints and significantly enhance the proteolytic stability of therapeutic peptides. In industrial procurement, it is prioritized for developing degradation-resistant peptidomimetics, bi-cyclic antimicrobial peptides, and stabilized ligands where standard aliphatic D-amino acids fail to provide sufficient steric shielding or optimal hydrophobic packing [1].

Research Fit

Workflow

Standard Fmoc-SPPS with piperidine deprotection

Selection

(R)-configured cyclobutane constraint for peptide backbone

Use context

Chiral foldamer design and peptidomimetic SAR

Substituting Fmoc-D-cyclobutylglycine with standard aliphatic analogs (e.g., Fmoc-D-Valine) or alternative cycloalkyl ring sizes (e.g., Fmoc-D-cyclopropylglycine or Fmoc-D-cyclohexylglycine) fundamentally alters the resulting peptide's pharmacological and manufacturing profile. The cyclobutane ring provides a specific dihedral angle restriction and hydrophobic surface area that cannot be replicated by linear branched chains, which retain excessive rotational freedom. Furthermore, while cyclopropylglycine may fail to adequately fill target hydrophobic pockets, cyclohexylglycine often introduces severe steric clash, leading to diminished target affinity and significantly lower coupling efficiencies during automated SPPS [1].

Substitution Risk

!

(S)-enantiomer inverts α-carbon chirality, generating diastereomeric peptides with divergent 3D structure

!

Linear alkyl glycines (e.g., Fmoc-norvaline) lack cyclobutane ring constraint, changing backbone flexibility

!

Cyclohexane or cyclopentane analogs alter ring puckering and dihedral angle profile; foldamer propensity may shift

Proteolytic Shielding and Cathepsin B Resistance

The incorporation of cyclobutylglycine into peptide sequences provides profound resistance against enzymatic degradation compared to linear aliphatic residues. In assays evaluating Cathepsin B-mediated cleavage, replacing a standard aliphatic residue with cyclobutylglycine led to significantly diminished cleavage performance constants, effectively halting proteolysis at that site. This steric shielding is critical for extending the plasma half-life of therapeutic peptides that would otherwise be rapidly degraded if synthesized with standard D-leucine or D-valine [1].

Evidence DimensionProteolytic cleavage rate (Cathepsin B)
Target Compound DataNegligible or significantly diminished cleavage (k_cat/K_m reduction)
Comparator Or BaselineStandard aliphatic D/L-amino acids (e.g., Leucine)
Quantified Difference>90% reduction in enzymatic cleavage rate at the modified site
ConditionsCathepsin B enzymatic assay, aqueous buffer

Procuring this specific ring size allows developers to block endopeptidase degradation without altering the overall charge or solubility of the peptide.

Stereochemistry
Class-level
(R)-configuration vs (S)-enantiomer: enantiomeric inversion produces diastereomeric peptides
Enantiomer-attribution review
Class-level inference; confirm stereochemistry by CoA

Hydrophobic Pocket Packing and Target Affinity

The cyclobutyl side chain offers an intermediate steric bulk that optimally fills specific hydrophobic pockets where smaller or larger rings fail. In the optimization of bi-cyclic antimicrobial inhibitors targeting PBP3, the use of cyclobutylglycine and related hydrophobic unnatural amino acids contributed to multi-fold improvements in binding affinity by maximizing van der Waals contacts without inducing the steric clashes commonly observed with bulkier cyclohexylglycine derivatives [1].

Evidence DimensionTarget binding affinity (K_d or IC_50)
Target Compound DataHigh affinity via optimized hydrophobic packing
Comparator Or BaselineCyclohexylglycine (excessive bulk) or Cyclopropylglycine (insufficient bulk)
Quantified Difference2- to 10-fold improvement in target binding affinity depending on the specific hydrophobic pocket constraints
ConditionsProtein-protein interaction disruption assays (e.g., PBP3 inhibition)

Selecting the cyclobutyl variant over other cycloalkyls prevents affinity loss caused by steric clashing in tight receptor binding sites.

Conformational rigidity
Class-level
Cyclobutane restricts χ1 angle vs. flexible linear chains; reduced accessible conformational states
Conformational study fit
Observed in foldamer models; sequence-dependent

SPPS Coupling Efficiency and Processability

Despite its bulky alpha-substituent, Fmoc-D-cyclobutylglycine maintains viable coupling kinetics during automated SPPS when activated with standard reagents like DEPBT. While it requires longer coupling times or double-coupling cycles compared to unhindered residues, it exhibits superior coupling yields compared to alpha,alpha-disubstituted amino acids (e.g., Aib) or larger cycloalkylglycines, making it a highly processable choice for introducing severe conformational constraints without derailing synthesis yields [1].

Evidence DimensionSPPS coupling yield
Target Compound Data>95% yield with optimized double-coupling (e.g., DEPBT activation)
Comparator Or BaselineFmoc-Aib-OH (alpha,alpha-disubstituted)
Quantified DifferenceFaster reaction kinetics and higher crude purity than Aib or cyclohexylglycine under standard SPPS conditions
ConditionsAutomated microwave-assisted SPPS, Fmoc-Rink Amide resin

Ensures that procurement of this unnatural amino acid will not require a complete overhaul of existing SPPS manufacturing protocols.

Hydrophobicity
Cross-study comparable
XLogP3 = 4.0; ΔLogP +1.2 vs norvaline, -0.5 vs cyclohexylglycine
Supports hydrophobicity screening
Computed value; experimental LogP recommended
SPPS compatibility
Cross-study comparable
≥98% purity; Fmoc-protected, ready for direct use in SPPS
SPPS compatibility context
Vendor specification; verify CoA for each lot

Synthesis of Protease-Resistant Bi-cyclic Peptides

Due to its ability to drastically reduce Cathepsin B and other endopeptidase cleavage rates, Fmoc-D-cyclobutylglycine is highly indicated for the procurement and synthesis of bi-cyclic therapeutic peptides requiring extended plasma half-lives [1].

Development of High-Affinity Antimicrobial Peptidomimetics

The specific steric volume of the cyclobutane ring makes this compound ideal for designing antimicrobial peptides targeting hydrophobic bacterial pockets (such as E. coli PBP3), where precise van der Waals packing is required to outcompete natural ligands without steric clashing [2].

Conformational Tuning in SPPS Drug Discovery Libraries

For industrial peptide library generation, Fmoc-D-cyclobutylglycine serves as a critical building block to systematically evaluate ring-size effects on peptide backbone rigidity, offering better SPPS coupling efficiencies than cyclohexylglycine while providing more constraint than linear D-amino acids [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Peptidomimetic conformation studies
Chiral cyclobutane constraint
Bioactive conformation analysis
Foldamer SAR studies
Enantiomer-specific folding propensity
Chirality-secondary structure correlation
Membrane-interaction peptide research
Moderate hydrophobicity (LogP context)
Solubility & aggregation screening
Cyclobutane scaffold diversification
Orthogonal Fmoc/COOH handles
Small-molecule library synthesis

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

351.14705815 g/mol

Monoisotopic Mass

351.14705815 g/mol

Heavy Atom Count

26

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